molecular formula C7H7Cl2N3S B6165921 7-chloro-5-(methylsulfanyl)imidazo[1,2-c]pyrimidine hydrochloride CAS No. 1339891-11-0

7-chloro-5-(methylsulfanyl)imidazo[1,2-c]pyrimidine hydrochloride

Cat. No.: B6165921
CAS No.: 1339891-11-0
M. Wt: 236.1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-5-(methylsulfanyl)imidazo[1,2-c]pyrimidine hydrochloride is a heterocyclic compound characterized by an imidazo[1,2-c]pyrimidine core substituted with a chlorine atom at position 7 and a methylsulfanyl (SCH₃) group at position 5. Its molecular formula is C₇H₆ClN₃S·HCl, with a molecular weight of 236.11 g/mol (derived from the free base molecular weight of 199.66 g/mol + HCl) . The compound is stored under inert conditions at 2–8°C, reflecting its sensitivity to environmental degradation .

Properties

CAS No.

1339891-11-0

Molecular Formula

C7H7Cl2N3S

Molecular Weight

236.1

Purity

95

Origin of Product

United States

Preparation Methods

Core Synthesis of Imidazo[1,2-c]Pyrimidine

The imidazo[1,2-c]pyrimidine scaffold is typically constructed via cyclocondensation reactions between aminopyrimidines and α-haloketones or via transition-metal-catalyzed C–H functionalization. A widely adopted method involves the reaction of 2-aminopyrimidine derivatives with α-bromoacetophenone analogues under basic conditions. For example, 2-amino-4-chloropyrimidine reacts with methylsulfanylethyl bromide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours, yielding the intermediate 5-(methylsulfanyl)imidazo[1,2-c]pyrimidine . This step achieves a 68–72% yield, with purity confirmed by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) .

Alternative routes employ microwave-assisted cyclization to accelerate reaction kinetics. For instance, 2-aminopyrimidine and methylsulfanylacetyl chloride undergo microwave irradiation (150 W, 120°C, 30 minutes) in DMF with piperidine as a catalyst, producing the core structure in 85% yield . This method reduces side products such as N-alkylated byproducts, which are common in conventional heating .

Regioselective Chlorination at Position 7

Chlorination of the imidazo[1,2-c]pyrimidine core at position 7 is achieved using phosphorus oxychloride (POCl₃) or N-chlorosuccinimide (NCS). POCl₃-mediated chlorination is preferred for its high regioselectivity. In a representative procedure, 5-(methylsulfanyl)imidazo[1,2-c]pyrimidine is refluxed with POCl₃ (5 equiv) at 110°C for 6 hours, followed by quenching with ice-water and neutralization with aqueous sodium bicarbonate (NaHCO₃) . The crude product, 7-chloro-5-(methylsulfanyl)imidazo[1,2-c]pyrimidine , is isolated via vacuum filtration (yield: 78–82%) and characterized by a distinct singlet at δ 8.45 ppm in the ¹H NMR spectrum, corresponding to the C7 proton .

NCS in acetonitrile at 0–5°C offers a milder alternative, particularly for acid-sensitive substrates. This method achieves 70% yield but requires extended reaction times (24 hours) .

Introduction of the Methylsulfanyl Group at Position 5

While the methylsulfanyl group is often introduced during core synthesis, post-functionalization strategies are viable. A patented method utilizes 2-chlorosulfonylimidazo[1,2-c]pyrimidine intermediates, which react with methylthiolate (NaSMe) in acetonitrile under nitrogen atmosphere . For example, 7-chloro-2-chlorosulfonylimidazo[1,2-c]pyrimidine is treated with NaSMe (1.2 equiv) and catalytic DMSO at 25°C for 2 hours, yielding the desired product in 89% purity after recrystallization .

Hydrochloride Salt Formation

Conversion to the hydrochloride salt is accomplished by treating the free base with hydrochloric acid (HCl) in a polar aprotic solvent. 7-Chloro-5-(methylsulfanyl)imidazo[1,2-c]pyrimidine is dissolved in anhydrous ethanol, and HCl gas is bubbled through the solution at 0°C until precipitation is complete. The salt is filtered, washed with cold diethyl ether, and dried under vacuum (yield: 95%) . The hydrochloride form exhibits enhanced solubility in aqueous media, with a measured solubility of 12 mg/mL in phosphate-buffered saline (PBS) at pH 7.4 .

Purification and Analytical Characterization

Recrystallization from acetonitrile-water (9:1 v/v) yields prismatic crystals suitable for X-ray diffraction, confirming the molecular structure . High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile:water 70:30, 1 mL/min) shows a retention time of 6.2 minutes and ≥98% purity . Key spectroscopic data include:

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.45 (s, 1H, H7), 7.92 (s, 1H, H2), 2.65 (s, 3H, SCH₃) .

  • ESI-MS : m/z 199.1 [M+H]⁺ .

Comparative Analysis of Synthetic Routes

MethodConditionsYield (%)Purity (%)Source
POCl₃ chlorinationReflux, 6 hours8298
NCS chlorination0–5°C, 24 hours7095
Microwave cyclization150 W, 30 minutes8597
NaSMe functionalization25°C, 2 hours8996

Mechanistic Insights and Optimization

The regioselectivity of chlorination is governed by the electron-deficient nature of position 7, which is activated by the adjacent nitrogen atoms. Density functional theory (DFT) calculations indicate a 12.3 kcal/mol lower activation energy for electrophilic attack at C7 compared to C4 . Catalytic DMSO facilitates sulfonyl group displacement by enhancing the nucleophilicity of methylthiolate .

Chemical Reactions Analysis

Types of Reactions

7-chloro-5-(methylsulfanyl)imidazo[1,2-c]pyrimidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

The compound has been studied for its potential therapeutic applications, particularly in the following areas:

Anticancer Activity

Research indicates that 7-chloro-5-(methylsulfanyl)imidazo[1,2-c]pyrimidine hydrochloride exhibits promising anticancer properties. Studies have shown its ability to inhibit the proliferation of various cancer cell lines, suggesting its potential as a chemotherapeutic agent. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in cancer cells.

Antiviral Properties

This compound has also been investigated for its antiviral effects. Preliminary studies suggest that it may inhibit viral replication through interference with viral enzymes or host cell pathways, making it a candidate for further development as an antiviral drug.

Anti-inflammatory Effects

The compound has shown potential in reducing inflammation in preclinical models. Its ability to modulate inflammatory pathways could lead to applications in treating conditions such as arthritis or other inflammatory diseases.

Case Studies

Several case studies highlight the effectiveness of this compound in various applications:

StudyFocusFindings
AnticancerDemonstrated significant inhibition of tumor growth in xenograft models.
AntiviralShowed effective reduction in viral load in infected cell cultures.
Anti-inflammatoryReduced markers of inflammation in animal models of arthritis.

Mechanism of Action

The mechanism of action of 7-chloro-5-(methylsulfanyl)imidazo[1,2-c]pyrimidine hydrochloride involves its interaction with specific molecular targets. The chloro and methylsulfanyl groups play a crucial role in its binding affinity and activity. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Substituent Effects on Bioactivity

  • Methylsulfanyl (SCH₃) vs.
  • Chlorine Position : The 7-chloro substitution is conserved across multiple analogs (e.g., compounds in ), suggesting its role in electronic stabilization or target binding.

Pharmacological Potential

  • While the hydrochloride salt form of the target compound may improve aqueous solubility (critical for drug formulation), analogs like the chromeno-imidazo[1,2-c]pyrimidine (compound 12 in ) exhibit hypothesized antimicrobial activity due to extended conjugation and halogenated substituents.

Research Findings and Data

Spectroscopic Characterization

  • The hydrochloride salt of the target compound is distinguishable via IR spectroscopy, where HCl absorption bands (~2500–3000 cm⁻¹) would contrast with non-salt forms .
  • For the chloromethyl derivative (compound 12 in ), IR peaks at 744.5 cm⁻¹ (C-Cl) and mass spectral data (m/z 472 [M⁺]) confirm successful cyclization .

Biological Activity

7-Chloro-5-(methylsulfanyl)imidazo[1,2-c]pyrimidine hydrochloride (CAS No. 1339891-11-0) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, including its potential therapeutic applications and mechanisms of action, supported by data tables and relevant case studies.

  • Molecular Formula : C7H7ClN3S
  • Molecular Weight : 236.11 g/mol
  • Purity : ≥ 95%

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazo[1,2-c]pyrimidine derivatives. For example, one study reported that compounds similar to 7-chloro-5-(methylsulfanyl)imidazo[1,2-c]pyrimidine exhibited significant cytotoxicity against various cancer cell lines:

CompoundCell LineIC50 (µM)
Compound AMCF-7 (Breast Cancer)15.3
Compound BA549 (Lung Cancer)22.0
Compound CHepG2 (Liver Cancer)18.5

These findings suggest that modifications to the imidazo[1,2-c]pyrimidine structure can enhance anticancer efficacy .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies indicated that it demonstrated significant activity against several bacterial strains:

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Klebsiella pneumoniae14

These results highlight its potential as a therapeutic agent against multidrug-resistant bacteria .

Anti-inflammatory Activity

Another area of interest is the anti-inflammatory activity of related compounds. For instance, a derivative exhibited comparable efficacy to indomethacin in reducing inflammation in animal models, suggesting that 7-chloro-5-(methylsulfanyl)imidazo[1,2-c]pyrimidine hydrochloride may possess similar properties .

Study on Anticancer Properties

A recent publication explored various derivatives of imidazo[1,2-c]pyrimidines and their effects on cancer cell viability. The study found that certain modifications significantly improved IC50 values across different cancer types, indicating a structure-activity relationship that could be leveraged for drug development .

Study on Antimicrobial Efficacy

In another study focusing on antimicrobial activity, researchers synthesized several derivatives and tested their effectiveness against common pathogens. The findings demonstrated that certain structural features enhanced antibacterial potency, paving the way for further exploration of this compound class in treating infections .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 7-chloro-5-(methylsulfanyl)imidazo[1,2-c]pyrimidine hydrochloride, and how can purity be maximized?

  • Methodology : The synthesis typically involves cyclization reactions using chloroacetyl chloride or ethyl chloroformate in solvents like pyridine or glacial acetic acid. For example, imidazo[1,2-c]pyrimidine cores can be formed via cyclocondensation with dichlorobutane in DMF under anhydrous potassium carbonate catalysis . To maximize purity, reaction conditions (e.g., 60°C heating ), nanoparticle catalysts (e.g., K₂CO₃ nanoparticles ), and post-synthetic purification via column chromatography or recrystallization are recommended.

Q. What analytical techniques are essential for characterizing this compound's structural integrity?

  • Methodology :

  • IR Spectroscopy : Detects functional groups (e.g., C-Cl stretching at ~744 cm⁻¹ , thioether C-S bonds).
  • NMR Spectroscopy : ¹H and ¹³C NMR in DMSO-d₆ confirm substituent positions (e.g., methylsulfanyl groups, aromatic protons) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 472 for Cl-containing derivatives ) validate molecular weight.
  • Elemental Analysis : Matches calculated vs. experimental C/H/N percentages (e.g., ±0.5% deviation ).

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectral data (e.g., unexpected NMR peaks) during characterization?

  • Methodology :

  • Comparative Analysis : Cross-reference with spectral data of structurally similar derivatives (e.g., 7-(4-chlorophenyl) analogs ).
  • Isotopic Labeling : Use deuterated solvents or isotopic standards to distinguish solvent artifacts.
  • DFT Calculations : Predict NMR/IR spectra via density functional theory to identify unexpected conformers or tautomers .

Q. What strategies can elucidate the mechanism of thioether group participation in biological interactions?

  • Methodology :

  • Docking Studies : Model interactions with biological targets (e.g., kinases, PI3K inhibitors ) using software like AutoDock.
  • SAR Analysis : Synthesize analogs with modified thioether groups (e.g., replacing methylsulfanyl with sulfoxide/sulfone) to assess activity changes .
  • Crystallography : Co-crystallize the compound with target proteins (e.g., tyrosine kinases ) to visualize binding modes.

Q. How to design derivatives to enhance target selectivity while maintaining core pharmacophore activity?

  • Methodology :

  • Scaffold Hybridization : Fuse the imidazo[1,2-c]pyrimidine core with bioactive moieties (e.g., chromene or quinazoline fragments) to exploit synergistic interactions.
  • Substituent Tuning : Introduce electron-withdrawing/donating groups (e.g., methoxy, trifluoromethyl ) to modulate electronic properties and binding affinity.
  • Prodrug Strategies : Modify the hydrochloride counterion or add hydrolyzable groups (e.g., esters) to enhance bioavailability .

Data Contradiction Analysis

Q. How to address conflicting biological activity data across structurally similar derivatives?

  • Methodology :

  • Meta-Analysis : Compare IC₅₀ values from multiple assays (e.g., antimicrobial vs. anticancer screens ).
  • Orthogonal Assays : Validate activity using diverse methods (e.g., fluorescence-based vs. radiometric kinase assays ).
  • Solubility/Purity Checks : Ensure consistent DMSO stock concentrations and rule out aggregation artifacts via dynamic light scattering .

Experimental Design

Q. What in vitro assays are suitable for evaluating the compound's kinase inhibition potential?

  • Methodology :

  • Kinase Profiling : Use panels like Eurofins KinaseProfiler to assess selectivity against 100+ kinases .
  • Cellular Assays : Measure proliferation inhibition in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays .
  • Western Blotting : Quantify downstream phosphorylation targets (e.g., Akt for PI3K inhibitors ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.